molecular formula C12H4Cl6 B073661 3,3',4,4',5,5'-Hexachlorobiphenyl CAS No. 1336-36-3

3,3',4,4',5,5'-Hexachlorobiphenyl

Cat. No.: B073661
CAS No.: 1336-36-3
M. Wt: 360.9 g/mol
InChI Key: ZHLICBPIXDOFFG-UHFFFAOYSA-N
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Description

3,3’,4,4’,5,5’-Hexachlorobiphenyl is a polychlorinated biphenyl (PCB) compound with the molecular formula C12H4Cl6. It is one of the 209 PCB congeners, which are synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications due to their chemical stability and insulating properties but were banned in the 1970s because of their environmental persistence and potential health hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’,4,4’,5,5’-Hexachlorobiphenyl can be synthesized through the chlorination of biphenyl. The process involves the reaction of biphenyl with chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions typically include elevated temperatures and controlled chlorine gas flow to achieve the desired degree of chlorination .

Industrial Production Methods

Industrial production of 3,3’,4,4’,5,5’-Hexachlorobiphenyl follows similar synthetic routes but on a larger scale. The process involves continuous chlorination of biphenyl in large reactors, with careful monitoring of reaction conditions to ensure consistent product quality. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’,5,5’-Hexachlorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,3’,4,4’,5,5’-Hexachlorobiphenyl has been extensively studied for its environmental and biological effects. Its applications in scientific research include:

    Environmental Chemistry: Studying its persistence and bioaccumulation in ecosystems.

    Toxicology: Investigating its toxic effects on human health and wildlife.

    Analytical Chemistry: Developing methods for detecting and quantifying PCBs in environmental samples.

    Biochemistry: Understanding its interactions with biological molecules and pathways.

Mechanism of Action

3,3’,4,4’,5,5’-Hexachlorobiphenyl exerts its effects by activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene. This activation leads to the metabolism of the compound into various metabolites, which can interact with cellular components and disrupt normal biological functions .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’,3,4,4’,5’-Hexachlorobiphenyl
  • 2,2’,4,4’,5,5’-Hexachlorobiphenyl
  • 2,3,3’,4,4’,5’-Hexachlorobiphenyl

Uniqueness

3,3’,4,4’,5,5’-Hexachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical properties, environmental persistence, and biological effects. Compared to other hexachlorobiphenyls, it has distinct toxicological profiles and environmental behaviors .

Properties

IUPAC Name

1,2,3-trichloro-5-(3,4,5-trichlorophenyl)benzene
Source PubChem
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InChI

InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLICBPIXDOFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2038314
Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Molecular Weight

360.9 g/mol
Source PubChem
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Physical Description

White solid; [MSDSonline]
Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Vapor Pressure

0.00000058 [mmHg]
Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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CAS No.

32774-16-6
Record name 3,3′,4,4′,5,5′-Hexachlorobiphenyl
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Record name 3,4,5,3',4',5'-Hexachlorobiphenyl
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Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Record name 3,4,5,3',4',5'-Hexachlorobiphenyl
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Record name 3,3',4,4',5,5'-HEXACHLOROBIPHENYL
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Record name 3,3',4,4',5,5'-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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